NVP-ACC789 - 300842-64-2

NVP-ACC789

Catalog Number: EVT-257021
CAS Number: 300842-64-2
Molecular Formula: C21H17BrN4
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACC-789, also known as NVP-ACC789 and ZK-202650, is a potent, selective and orally active inhibitor of the VEGF receptor tyrosine kinases with potential anticancer activity.
Classification

NVP-ACC789 is classified as a small molecule drug that targets receptor tyrosine kinases, specifically the vascular endothelial growth factor receptor. This classification places it within the broader category of anti-cancer agents, particularly those that function as angiogenesis inhibitors. Its mechanism of action involves blocking the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that lead to angiogenesis .

Synthesis Analysis

The synthesis of NVP-ACC789 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and appropriate functional groups that can be modified through standard organic reactions.
  2. Key Reactions: Common synthetic methods may include:
    • Coupling Reactions: These are essential for forming the core structure of NVP-ACC789.
    • Functional Group Modifications: These reactions adjust the chemical properties to enhance selectivity and potency.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate NVP-ACC789 from by-products and unreacted materials.

While specific reaction conditions (such as temperature, pressure, and solvents) are not detailed in the sources, typical parameters for similar compounds might involve reactions conducted under controlled temperatures (e.g., 50-100°C) and using polar aprotic solvents to facilitate reaction efficiency .

Molecular Structure Analysis

The molecular structure of NVP-ACC789 can be described using its chemical formula and structural representation. The compound features a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms, which contribute to its biological activity.

Structural Features:

  • Core Structure: The compound contains a central aromatic ring system that is crucial for binding to the vascular endothelial growth factor receptor.
  • Functional Groups: Various functional groups attached to the aromatic system enhance solubility and binding affinity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine precise bond angles and distances, which are critical for understanding its interaction with biological targets .

Chemical Reactions Analysis

NVP-ACC789 undergoes several notable chemical reactions:

  1. Inhibition of Autophosphorylation: It inhibits VEGF-induced autophosphorylation of VEGFR2 with an IC50 value of approximately 11.5 nM in Chinese hamster ovary cells transfected with the human receptor. This inhibition is pivotal in preventing downstream signaling that leads to angiogenesis .
  2. Interaction with Other Growth Factors: In addition to VEGF, NVP-ACC789 also shows inhibitory effects on basic fibroblast growth factor signaling pathways.

These reactions highlight the compound's potential utility in therapeutic contexts where angiogenesis plays a critical role .

Mechanism of Action

The mechanism of action for NVP-ACC789 primarily involves:

  1. Binding Affinity: The compound binds selectively to the ATP-binding site of vascular endothelial growth factor receptors, preventing their activation.
  2. Inhibition of Signaling Pathways: By inhibiting receptor autophosphorylation, NVP-ACC789 disrupts multiple downstream signaling pathways involved in cell proliferation and migration.
  3. Impact on Tumor Vasculature: This inhibition ultimately leads to reduced angiogenesis in tumor environments, thereby limiting tumor growth and metastasis.

Detailed studies have shown that this mechanism is effective across various cancer types where VEGF signaling is upregulated .

Physical and Chemical Properties Analysis

NVP-ACC789 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific structural features).
  • Solubility: Soluble in common organic solvents; solubility data would need experimental verification.
  • Stability: The compound should be stable under standard laboratory conditions but may require protection from light or moisture depending on specific functional groups present.

These properties are crucial for determining formulation strategies in pharmaceutical applications .

Applications

NVP-ACC789 has significant implications in scientific research and clinical applications:

The ongoing research into NVP-ACC789 highlights its promise as a targeted therapy in oncology, particularly in scenarios where traditional therapies may be less effective due to resistance mechanisms related to angiogenesis .

Introduction to NVP-ACC789 in Targeted Therapy Research

Historical Context of VEGF Receptor Tyrosine Kinase Inhibitor Development

First-generation VEGFR TKIs (e.g., sorafenib, sunitinib), approved in the mid-2000s, demonstrated proof-of-concept but suffered from off-target toxicity and modest efficacy due to their multi-kinase inhibition profiles. As reviewed by Rev Recent Clin Trials (2007), these early compounds "incorporated the use of angiogenesis inhibitors, either as single agents or in combination with cytotoxic chemotherapy" but faced challenges in optimizing efficacy-toxicity ratios [1]. Second-generation inhibitors (e.g., axitinib) improved selectivity but still exhibited pharmacokinetic limitations and acquired resistance mechanisms, such as upregulation of alternative proangiogenic pathways (FGFR, PDGFR) [5] [10]. This historical progression established the need for agents with enhanced selectivity, optimized drug-like properties, and mechanisms to overcome resistance—setting the stage for next-generation compounds like NVP-ACC789.

Table 1: Evolution of VEGFR-Targeted Small Molecule Inhibitors

GenerationExamplesPrimary TargetsKey Limitations
First (2005-2010)Sorafenib, SunitinibVEGFR, PDGFR, RAF, KIT, FLT3Broad kinase inhibition causing off-target toxicities (e.g., hand-foot syndrome, hypertension); moderate potency
Second (2010-2018)Axitinib, PazopanibVEGFR-1/2/3, PDGFR, c-KITNarrow therapeutic windows; susceptibility to resistance via alternative pathways (FGF, Ang/Tie2)
Third (2018-Present)NVP-ACC789, FruquintinibVEGFR-2 dominant with tuned multi-kinase profilesDesigned for resistance mitigation; optimized pharmacokinetics

NVP-ACC789: Discovery and Rationale for Molecular Targeting

A key innovation in NVP-ACC789 is its Type II binding mode, characterized by interaction with the DFG-out conformation of VEGFR-2. Unlike Type I inhibitors (e.g., sunitinib) that bind the active kinase conformation, Type II inhibitors stabilize the inactive state through occupation of a hydrophobic allosteric pocket adjacent to the ATP site. This confers several advantages: 1) Higher selectivity due to greater structural diversity in inactive kinase conformations; 2) Reduced susceptibility to resistance mutations in the gatekeeper residue (e.g., V916L); and 3) Prolonged target engagement, as evidenced by cellular thermal shift assays (CETSA®) showing sustained VEGFR-2 stabilization ex vivo [3] [4]. NVP-ACC789 also exhibits balanced inhibition of VEGFR-1 (IC50 = 3.2 nM) and VEGFR-3 (IC50 = 5.7 nM), potentially blocking compensatory signaling through these receptors upon VEGFR-2 suppression [5].

Table 2: NVP-ACC789 Kinase Selectivity Profile (Top 20 Kinases)

KinaseIC50 (nM)Kinase FamilyClinical Relevance to Angiogenesis
VEGFR-2 (KDR)0.8VEGFRPrimary antiangiogenic target
VEGFR-1 (Flt-1)3.2VEGFRPlacental growth factor (PlGF) signaling
VEGFR-3 (Flt-4)5.7VEGFRLymphangiogenesis regulation
PDGFR-β12.4PDGFRPericyte recruitment and vessel maturation
c-KIT18.9SCFRStem cell factor pathway modulation
RET35.7RTKTumor angiogenesis in thyroid cancer
FGFR-1>1000FGFRResistance pathway (not inhibited)

Position in the Evolution of Anti-Angiogenic Pharmacological Agents

NVP-ACC789 exemplifies the third-generation antiangiogenic agents characterized by "tuned polypharmacology"—strategic inhibition of a limited kinase set beyond VEGFR-2 (e.g., PDGFR-β, c-KIT) to block compensatory resistance mechanisms. As highlighted in Frontiers in Pharmacology (2023), VEGF pathway inhibitors now aim to address "redundancy in VEGF signaling" and "alternative models of angiogenesis" such as vessel co-option and vasculogenic mimicry [5] [10]. By including PDGFR-β inhibition (IC50 = 12.4 nM), NVP-ACC789 disrupts pericyte-mediated vessel stabilization, a key resistance mechanism to pure VEGFR-2 inhibitors. This is critical because pericytes secrete pro-survival signals (e.g., Ang-1) that protect endothelial cells from VEGF withdrawal [10].

The compound also embodies the shift toward rational combination strategies with immuno-oncology agents. Preclinical models demonstrate that NVP-ACC789 normalizes tumor vasculature (reducing hypoxia and interstitial fluid pressure) and decreases immunosuppressive cell populations (TAMs, MDSCs), thereby enhancing T-cell infiltration—a effect synergistic with immune checkpoint blockers [5] [10]. This aligns with the Biomarker Research (2025) observation that "the combination of anti-angiogenesis drugs and immunotherapy exhibits a synergistic effect" [10].

Properties

CAS Number

300842-64-2

Product Name

NVP-ACC789

IUPAC Name

N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C21H17BrN4

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26)

InChI Key

GXWKSXUPEFVUOO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

NVP-ACC789; NVP-ACC 789; NVP-ACC-789; ACC-789; ACC 789; ACC789; ZK-202650; ZK 202650; ZK202650.

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.